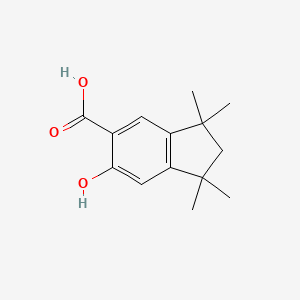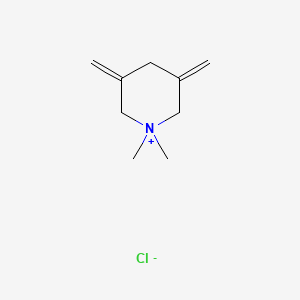
1-(Bis(4-methylphenyl)-lambda(4)-sulfanyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 157930 involves the reaction of 4-methylphenylsulfonium salts with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions, but with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
NSC 157930 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 157930 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
NSC 157930 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 157930 involves its interaction with molecular targets and pathways in biological systems. It can bind to specific proteins and enzymes, altering their activity and function. This can result in various biological effects, including changes in cell signaling pathways and gene expression. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NSC 157930 can be compared with other similar compounds, such as other sulfonium salts. These compounds share similar chemical properties and reactivity, but may differ in their specific applications and effects. For example, other sulfonium salts may have different molecular targets or pathways, resulting in unique biological effects. Some similar compounds include:
- Tris(4-methylphenyl)sulfonium chloride
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium iodide
These compounds can be used as references to highlight the uniqueness of NSC 157930 in terms of its specific applications and effects.
Eigenschaften
CAS-Nummer |
22417-22-7 |
|---|---|
Molekularformel |
C21H21S+ |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/q+1 |
InChI-Schlüssel |
QKFJVDSYTSWPII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



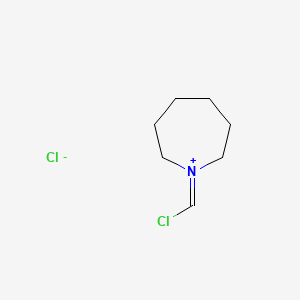
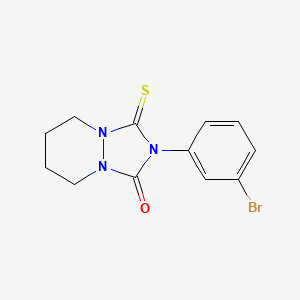
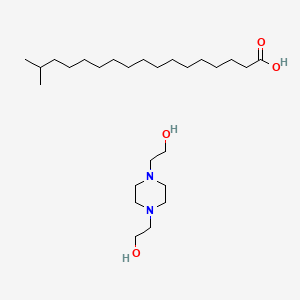
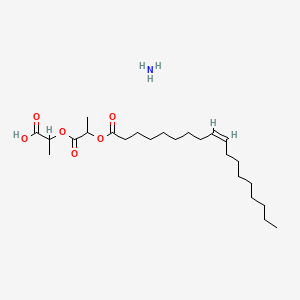
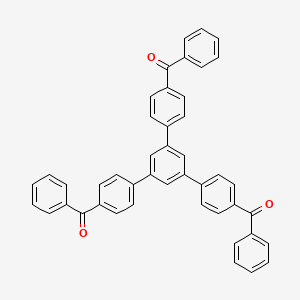
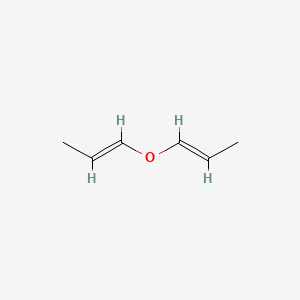

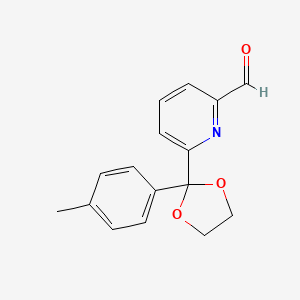
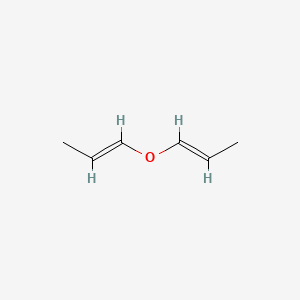
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)

